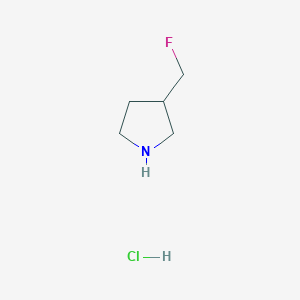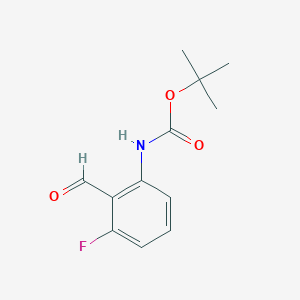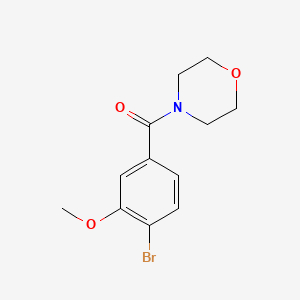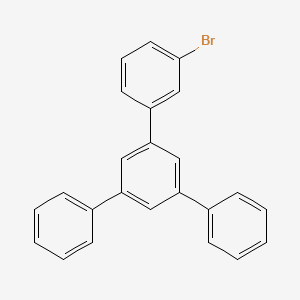
2-Bromo-5-cloro-4-fluorobenzaldehído
Descripción general
Descripción
2-Bromo-5-chloro-4-fluorobenzaldehyde is an important class of pharmaceutical intermediates which can be used in the synthesis of a variety of drugs . It can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid, which can be used in the treatment or prevention of viral infections .
Synthesis Analysis
2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chloro-4-fluorobenzaldehyde is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H . The molecular weight is 237.45 g/mol .Chemical Reactions Analysis
2-Bromo-5-chloro-4-fluorobenzaldehyde is used in the synthesis of a variety of drugs . It can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde include a molecular weight of 237.45 g/mol , a topological polar surface area of 17.1 Ų , and a complexity of 155 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Química Farmacéutica
El 2-Bromo-5-cloro-4-fluorobenzaldehído se utiliza en química farmacéutica para la síntesis de compuestos con efectos terapéuticos potenciales. Sus derivados se pueden diseñar para aumentar la afinidad por el oxígeno de la hemoglobina humana, lo cual es beneficioso en el tratamiento de afecciones como la anemia de células falciformes. Además, estos derivados pueden actuar como inhibidores para prevenir la falciformización de los eritrocitos .
Ciencia de Materiales
En la ciencia de materiales, este compuesto sirve como precursor para la síntesis de benzoxaboroles. Estos se utilizan en la creación de receptores moleculares, que son cruciales para aplicaciones de detección. También juegan un papel en la ingeniería de cristales, ayudando en el desarrollo de nuevos materiales con propiedades deseadas .
Química Analítica
Los datos espectrales infrarrojos del compuesto son valiosos en química analítica. La espectroscopia infrarroja (IR), ayudada por la teoría del funcional de la densidad (DFT), permite la caracterización de las interacciones entre el compuesto y el solvente. Esto es esencial para comprender los efectos del solvente en las vibraciones de estiramiento del carbonilo, lo cual es significativo en el análisis de diversas sustancias .
Química de Coordinación
El this compound se utiliza para sintetizar ligandos en la química de coordinación metálica. Estos ligandos pueden quelar metales, formando complejos que se utilizan en catálisis, así como en el diseño de marcos metal-orgánicos (MOF) para el almacenamiento y separación de gases .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromo-5-chloro-4-fluorobenzaldehyde is an important class of pharmaceutical intermediates . It is used in the synthesis of a variety of drugs . .
Mode of Action
It is known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .
Biochemical Pathways
It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Result of Action
It is known that it can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid , which can be used in the treatment or prevention of viral infections .
Action Environment
It is known that it should be stored in an inert atmosphere at 2-8°c .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-chloro-4-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it can act as an electrophile in nucleophilic aromatic substitution reactions, where it interacts with nucleophiles such as amines and thiols. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
2-Bromo-5-chloro-4-fluorobenzaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular energy production. Additionally, it can affect the expression of genes related to cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-chloro-4-fluorobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 2-Bromo-5-chloro-4-fluorobenzaldehyde can lead to cumulative effects on cellular function, such as prolonged enzyme inhibition or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-chloro-4-fluorobenzaldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound may cause toxicity, leading to adverse effects such as organ damage or altered metabolic function. It is important to determine the threshold dose that elicits a therapeutic effect without causing toxicity .
Metabolic Pathways
2-Bromo-5-chloro-4-fluorobenzaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Bromo-5-chloro-4-fluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells. For example, it may be transported across cell membranes by organic anion transporters or bound to plasma proteins for systemic distribution. The compound’s distribution can affect its bioavailability and therapeutic potential .
Subcellular Localization
2-Bromo-5-chloro-4-fluorobenzaldehyde can localize to specific subcellular compartments, influencing its activity and function. It may be directed to organelles such as the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules. Targeting signals or post-translational modifications may play a role in its subcellular localization, determining its site of action and biological effects .
Propiedades
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGNBIVQUWFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
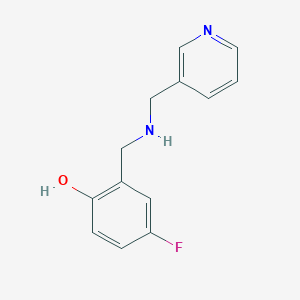
![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
